Cas no 2229302-76-3 (3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione)
3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 2229302-76-3
- 3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione
- EN300-1728010
- 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione
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- Inchi: 1S/C10H9NO3S/c12-8-3-6(10(13)14-8)7-4-15-9(11-7)5-1-2-5/h4-6H,1-3H2
- InChI Key: CYQAGPXVABPXFO-UHFFFAOYSA-N
- SMILES: S1C=C(C2C(=O)OC(C2)=O)N=C1C1CC1
Computed Properties
- Exact Mass: 223.03031432g/mol
- Monoisotopic Mass: 223.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 84.5Ų
3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728010-0.05g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 0.05g |
$1188.0 | 2023-08-31 | ||
| Enamine | EN300-1728010-0.1g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 0.1g |
$1244.0 | 2023-08-31 | ||
| Enamine | EN300-1728010-0.25g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 0.25g |
$1300.0 | 2023-08-31 | ||
| Enamine | EN300-1728010-0.5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 0.5g |
$1357.0 | 2023-08-31 | ||
| Enamine | EN300-1728010-1.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 1g |
$1414.0 | 2023-05-25 | ||
| Enamine | EN300-1728010-2.5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 2.5g |
$2771.0 | 2023-08-31 | ||
| Enamine | EN300-1728010-5.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 5g |
$4102.0 | 2023-05-25 | ||
| Enamine | EN300-1728010-10.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 10g |
$6082.0 | 2023-05-25 | ||
| Enamine | EN300-1728010-1g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 1g |
$1414.0 | 2023-08-31 | ||
| Enamine | EN300-1728010-5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione |
2229302-76-3 | 5g |
$4102.0 | 2023-08-31 |
3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione
Introduction to 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione (CAS No. 2229302-76-3)
3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229302-76-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular framework of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione combines the functionalities of a cyclopropane ring, a thiazole moiety, and an oxolane dione group. These structural elements contribute to its complex reactivity and biological profile. The cyclopropane ring is known for its strained three-membered carbon structure, which can enhance the molecule's bioavailability and binding affinity to biological targets. The thiazole ring, on the other hand, is a well-documented pharmacophore found in numerous bioactive compounds, including antibiotics and antifungals. The oxolane dione group introduces additional polar and reactive sites, which can participate in various chemical interactions within biological systems.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential as drug candidates. 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione has been studied for its pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory applications. Preliminary studies have suggested that this compound exhibits inhibitory effects on certain bacterial strains and inflammatory pathways. These findings are particularly noteworthy given the increasing prevalence of antibiotic-resistant bacteria and the need for new anti-inflammatory agents.
The synthesis of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl group into the thiazole scaffold necessitates careful consideration of synthetic pathways to avoid unwanted side reactions. Advanced techniques such as transition metal catalysis have been explored to facilitate the formation of key intermediates in the synthesis process. These methods not only improve efficiency but also enhance the scalability of production.
One of the most compelling aspects of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione is its potential as a scaffold for drug discovery. The combination of structural features from different heterocyclic systems allows for diverse modifications that can fine-tune its biological activity. Researchers have employed computational chemistry methods to predict binding interactions between this compound and target proteins. These virtual screening approaches have identified promising derivatives with enhanced potency and selectivity. Such computational tools are essential in modern drug development pipelines, enabling rapid identification of lead compounds.
Furthermore, the pharmacokinetic properties of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione have been evaluated to assess its suitability for therapeutic use. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of polar functional groups suggests that this compound may exhibit good solubility in aqueous environments, which could facilitate oral administration. However, further investigations are needed to fully understand its metabolic stability and potential interactions with other drugs.
The role of thiazole derivatives in medicinal chemistry cannot be overstated. Thiazole-based compounds have been successfully used in various therapeutic areas due to their broad spectrum of biological activities. The incorporation of a thiazole ring into 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione not only contributes to its structural complexity but also enhances its potential as a drug candidate. Recent advancements in thiazole chemistry have led to the development of novel synthetic strategies that improve access to these valuable scaffolds.
Another area of interest is the exploration of cyclopropane-containing molecules in drug discovery. Cyclopropanes are known for their unique chemical properties and their ability to modulate biological processes at the molecular level. The strained ring structure of cyclopropanes can lead to high reactivity and selective binding interactions with biological targets. In 3-(2-Cyclopropyl-1,3-thiazol-4-yl)oxolane-2,5-dione, the cyclopropane moiety is strategically positioned to interact with specific binding sites on target proteins or enzymes.
The oxolane dione group in 3-(2-Cyclopropyl-1,3-thiazol-4-yloxolane)-4 introduces additional reactivity and functionalization possibilities. This group can participate in hydrogen bonding interactions and may serve as a site for covalent modifications during drug-receptor binding studies. The dual functionality provided by the oxolane dione makes this compound a versatile platform for designing molecules with tailored biological activities.
In conclusion, 222930276 represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of heterocyclic moieties offers multiple opportunities for further optimization and development into effective therapeutic drugs。 Future studies should focus on elucidating its mechanism(s) of action、 evaluating its efficacy in preclinical models、and exploring synthetic routes that enhance production scalability。 With continued research, this compound has the potential to make significant contributions to pharmaceutical science。
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